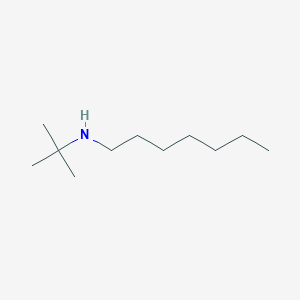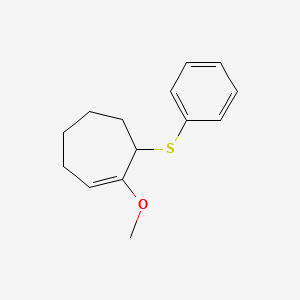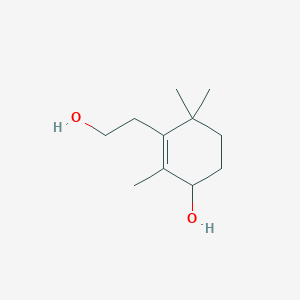
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- is an organic compound with the molecular formula C11H20O. It is a derivative of cyclohexene, featuring a hydroxyl group and three methyl groups. This compound is also known by other names such as β-Cyclohomogeraniol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- can be synthesized through various methods. One common approach involves the partial hydrogenation of benzene to produce cyclohexene, followed by the addition of functional groups to form the desired compound . Another method involves the dehydration of cyclohexanol to form cyclohexene, which is then further modified .
Industrial Production Methods
In industrial settings, the production of 1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- often involves catalytic processes. For example, the use of phosphoric acid as a catalyst can facilitate the dehydration of cyclohexanol to cyclohexene . This intermediate can then be further processed to introduce the hydroxyl and methyl groups.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to cyclohexanol or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated compounds.
Scientific Research Applications
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity . The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler compound without the hydroxyl and methyl groups.
Cyclohexanol: Contains a hydroxyl group but lacks the double bond and methyl groups.
2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
Uniqueness
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83646-52-0 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H20O2/c1-8-9(5-7-12)11(2,3)6-4-10(8)13/h10,12-13H,4-7H2,1-3H3 |
InChI Key |
YWGAWIMPXFEBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


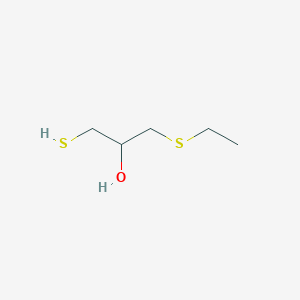
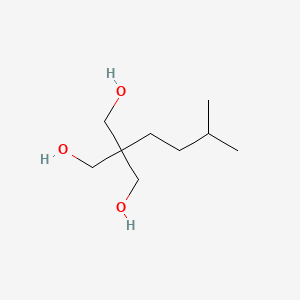
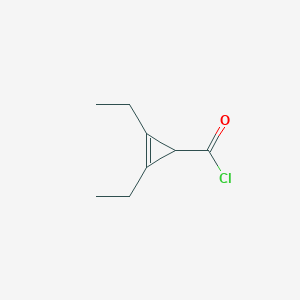
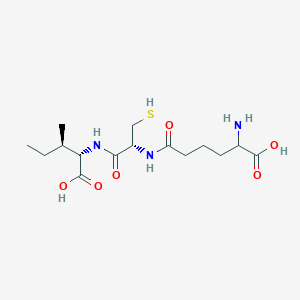
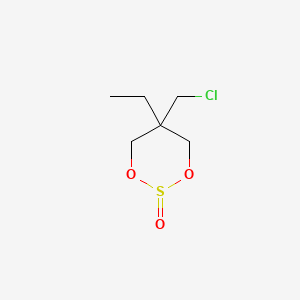
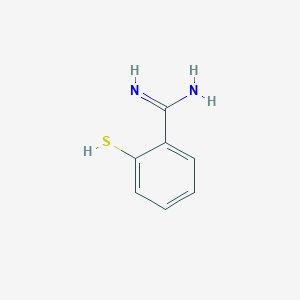
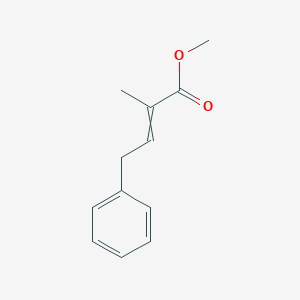
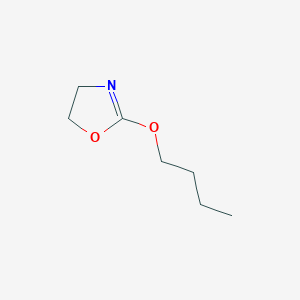
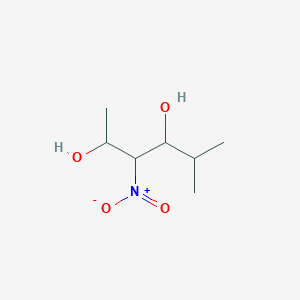
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
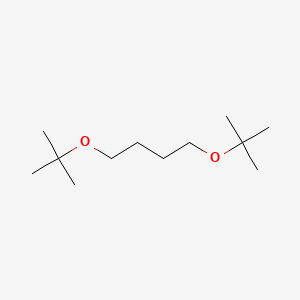
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)
